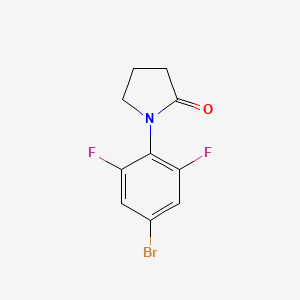

1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone

Description

1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone is a halogenated heterocyclic compound featuring a pyrrolidinone ring (a five-membered lactam) substituted with a 4-bromo-2,6-difluorophenyl group. This structure combines electron-withdrawing substituents (bromine and fluorine) with a polar lactam moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₀H₈BrF₂NO, with a molecular weight of 288.08 g/mol. The compound’s reactivity is influenced by the electron-deficient aromatic ring and the lactam’s hydrogen-bonding capacity, enabling applications in cross-coupling reactions and as a building block for bioactive molecules .

Properties

Molecular Formula |

C10H8BrF2NO |

|---|---|

Molecular Weight |

276.08 g/mol |

IUPAC Name |

1-(4-bromo-2,6-difluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H8BrF2NO/c11-6-4-7(12)10(8(13)5-6)14-3-1-2-9(14)15/h4-5H,1-3H2 |

InChI Key |

IUYAIQFSUVAISL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2F)Br)F |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Steps

Step 1: Acetylation of 4-Bromo-2,6-difluoroaniline

- The aniline derivative is reacted with acetyl chloride under controlled temperature, typically in the presence of a base such as pyridine or triethylamine.

- This reaction converts the amine group into an acetylated intermediate (1-(4-Bromo-2,6-difluorophenyl)ethanone), which facilitates subsequent cyclization.

Step 2: Cyclization with Pyrrolidine

- The acetylated intermediate is treated with pyrrolidine under reflux conditions.

- This step induces intramolecular cyclization forming the pyrrolidinone ring, yielding the target compound this compound.

- Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Alternative Synthetic Considerations

While the above method is the most documented, other synthetic strategies involving nucleophilic substitution or Grignard reactions with pyrrolidone derivatives and halogenated phenyl precursors have been explored in related compounds. For example, Grignard reagents derived from fluorinated phenyl halides have been used for pyrrolidine ring formation, although specific application to this compound is less reported.

Chemical Reaction Analysis

| Reaction Type | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| Acetylation | Conversion of amine to acetyl intermediate | Acetyl chloride, base | Formation of ethanone derivative |

| Cyclization | Formation of pyrrolidinone ring | Pyrrolidine, heat | Target compound formation |

| Substitution | Potential bromine substitution | Nucleophiles, catalysts | Derivative synthesis |

| Oxidation/Reduction | Functional group modifications | Oxidizing/reducing agents | Altered oxidation states |

The bromine atom on the phenyl ring is reactive towards nucleophilic substitution, allowing further derivatization. The fluorine atoms provide electronic effects influencing reactivity and stability.

Data Table Summarizing Preparation Parameters

| Parameter | Details | Comments |

|---|---|---|

| Starting Material | 4-Bromo-2,6-difluoroaniline | Commercially sourced |

| Acetylation Reagent | Acetyl chloride | Requires controlled addition |

| Cyclization Agent | Pyrrolidine | Heating required |

| Solvent | Common organic solvents (e.g., dichloromethane, toluene) | Solvent choice affects yield |

| Reaction Temperature | Room temperature to reflux | Optimized per step |

| Reaction Time | Several hours | Depends on scale |

| Yield | Typically moderate to high (exact values vary) | Industrial optimization improves yield |

| Purification | Chromatography or recrystallization | Ensures product purity |

Comprehensive Research Findings and Perspectives

- The synthetic route involving acetylation and cyclization is well-established and provides a reliable method for preparing this compound with good purity and yield.

- The presence of halogen substituents (Br and F) influences the compound's chemical reactivity and potential biological activity, making it a valuable intermediate in drug development.

- Alternative methods, such as nucleophilic substitution or Grignard reagent approaches, are more common in related compounds but less documented for this exact molecule.

- Industrial synthesis focuses on scalability, cost-effectiveness, and environmental safety, often modifying reaction conditions and purification techniques accordingly.

- Analytical techniques such as NMR, LC-MS, and chromatographic methods are essential for characterizing the compound post-synthesis and ensuring batch-to-batch consistency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position undergoes SNAr reactions due to activation by ortho/para-fluorine substituents. Fluorine’s electron-withdrawing effect enhances the electrophilicity of the aromatic ring.

Key Findings :

-

Copper iodide (CuI) accelerates azide substitution by stabilizing intermediates .

-

Methoxy substitution requires prolonged heating due to steric hindrance from fluorine atoms .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-catalyzed couplings, enabling aryl-aryl or aryl-alkenyl bond formation.

Mechanistic Insights :

-

Suzuki couplings proceed via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with boronic acids .

-

Ullmann couplings with copper involve single-electron transfer (SET) mechanisms under cryogenic conditions .

Functionalization of the Pyrrolidinone Ring

The carbonyl group in the pyrrolidinone ring undergoes condensation or reduction reactions.

Notable Observations :

-

Reductive amination preserves the aromatic bromine and fluorine substituents .

-

Condensation reactions require base catalysis to deprotonate active methylene compounds.

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups, directed EAS can occur at meta positions relative to fluorine.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 1-(4-Bromo-2,6-difluoro-3-nitrophenyl)-2-pyrrolidinone | 45% |

Challenges :

-

Low yields due to competing decomposition of the pyrrolidinone ring under strong acidic conditions.

Scientific Research Applications

1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison :

4-Bromo-2,6-difluorobenzaldehyde (CAS 537013-51-7) Molecular Formula: C₇H₃BrF₂O Key Feature: Replaces the pyrrolidinone group with an aldehyde (-CHO). Impact: The aldehyde group enhances electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation).

1-(4-Bromo-2-fluorophenyl)ethanone (CAS 625446-22-2) Molecular Formula: C₈H₆BrFO Key Feature: Contains a ketone (-CO-) instead of a lactam. Impact: The ketone group is less polar than the lactam, reducing solubility in polar solvents. It is more reactive in nucleophilic additions but lacks the ring-strain-driven reactivity of pyrrolidinone .

1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone (CAS 1022931-60-7) Molecular Formula: C₁₁H₁₁BrFNO Key Feature: A methylene (-CH₂-) bridge links the phenyl ring to the pyrrolidinone. However, this reduces aromatic ring electron-withdrawing effects compared to the target compound’s direct substitution .

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS 1226225-33-7) Molecular Formula: C₁₁H₁₂BrNO Key Feature: Bromine at position 3 and a methyl group at position 4 on the phenyl ring. Impact: The methyl group is electron-donating, countering the electron-withdrawing bromine. This alters electronic properties, making the aromatic ring less reactive toward electrophilic substitution compared to the target compound’s fluorine-dominated system .

Physicochemical and Reactivity Comparison

Biological Activity

1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHBrFN

- Molecular Weight : 286.10 g/mol

The presence of bromine and fluorine atoms significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The mechanism involves:

- Binding Affinity : The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to target proteins, which may include enzymes involved in metabolic pathways.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity

Recent research has indicated various biological activities associated with this compound:

- Antiviral Activity : Studies have explored its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), showing promise against HIV strains. For instance, modifications in the chemical structure have led to compounds with improved efficacy against resistant strains (EC values in the low nanomolar range) .

- Antiparasitic Effects : In vivo studies demonstrated that related compounds exhibited significant activity against Trypanosoma congolense, suggesting potential applications in treating parasitic infections .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Key findings include:

- Bioavailability : Initial studies indicate moderate bioavailability when administered subcutaneously or intramuscularly.

- Half-Life : The half-life of the compound varies depending on the administration route, with a noted half-life of approximately 1 hour in mouse models .

Case Studies

A selection of case studies highlights the biological activity and therapeutic potential of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromo-2,6-difluorophenyl)-2-pyrrolidinone, and how is purity validated?

- Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, intermediates like 4-bromo-2,6-difluorophenylacetic acid (CAS RN: 537033-54-8) can serve as precursors, with purity assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) (>97.0% purity thresholds) . Structural confirmation employs nuclear magnetic resonance (NMR) and mass spectrometry (MS), leveraging advanced facilities such as those described in Tangshan institutions’ mass spectrometry labs .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : To confirm substitution patterns on the aromatic ring and pyrrolidinone moiety.

- FT-IR : For identifying carbonyl (C=O) and C-F/Br stretches.

- MS (ESI or EI) : To verify molecular weight and fragmentation patterns.

- HPLC/GC : For purity assessment, as highlighted in reagent catalogs using HLC (HPLC) and GC methods .

Advanced labs may use X-ray crystallography for absolute configuration determination, though this requires high-quality single crystals .

Q. What are the primary research applications of this compound in materials science?

- Methodological Answer : The bromo and fluoro substituents make it a candidate for covalent organic frameworks (COFs), where halogenated aryl groups enhance porosity and stability. For instance, COF-5 (C₉H₄BO₂) uses similar building blocks, achieving surface areas up to 1590 m²/g . Researchers can adapt condensation reactions (e.g., Suzuki coupling) to integrate this compound into COF architectures, followed by BET analysis for porosity validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of bromo and fluoro substituents in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model electronic effects, such as electron-withdrawing fluorine atoms activating the bromine site for nucleophilic substitution. Software like Gaussian or ORCA can optimize geometries and calculate Fukui indices to identify reactive centers. For example, studies on pyridinyl analogs (e.g., 5-bromo-6-fluoropyridin-2-amine) show fluorine’s role in directing regioselectivity .

Q. What experimental strategies resolve contradictions in reported reaction yields during synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).

- In-situ Monitoring : Employ techniques like ReactIR to track reaction progression and intermediate formation.

- Statistical Validation : Apply t-tests or ANOVA to compare yields across replicate trials, as emphasized in research chemistry curricula .

Cross-validate results with independent characterization (e.g., XRD for crystalline intermediates) to rule out impurities .

Q. How does this compound interact with indoor surfaces in environmental chemistry studies?

- Methodological Answer : Surface adsorption can be quantified using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS). For instance, studies on halogenated aromatics show fluorine’s hydrophobicity increases adsorption on silica surfaces, while bromine may enhance binding via halogen bonding. Microspectroscopic imaging (e.g., ToF-SIMS) can map surface interactions at nanoscale resolution .

Q. What role could this compound play in OLED material design?

- Methodological Answer : As a fluorinated heterocycle, it may serve as an electron-transport layer (ETL) or host matrix. Researchers can:

- Synthesize Derivatives : Replace pyrrolidinone with electron-deficient groups (e.g., pyridine) to tune HOMO/LUMO levels.

- Fabricate Devices : Use vacuum deposition to integrate the compound into OLED stacks, followed by electroluminescence (EL) and efficiency testing.

Reference studies on blue-emitting materials (e.g., triphenylpyridinium salts) for analogous methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.